molecular formula C7H8N4S B1196674 6-Ethylmercaptopurine CAS No. 5417-84-5

6-Ethylmercaptopurine

Cat. No. B1196674
CAS RN: 5417-84-5
M. Wt: 180.23 g/mol
InChI Key: XTJLAIOQORFEOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Ethylmercaptopurine and related compounds involves specific chemical reactions that yield these substances with high precision. A novel method for synthesizing 6-Mercaptopurine, which could be adapted for 6-Ethylmercaptopurine, involves the hydrolysis of the reaction product of 6-chloropurine and potassium ethyl xanthate, avoiding the use of organic solvents and phosphorus pentasulfide, indicating a preference for more environmentally friendly and simpler methodologies (Tan Chengxia, 2013).

Molecular Structure Analysis

The molecular structure of 6-Ethylmercaptopurine and its analogs has been the subject of detailed investigation, as seen in studies focusing on the crystal structures of related compounds. These studies reveal the intricacies of their molecular geometry, bonding, and interactions at the atomic level, contributing to a deeper understanding of their chemical behavior and properties (Cook & Bugg, 1975).

Chemical Reactions and Properties

6-Ethylmercaptopurine participates in various chemical reactions that define its properties and potential applications. For example, the course of N-alkylation of 6-Methylmercaptopurines, a closely related compound, has been studied to understand its reactivity and the conditions under which specific reactions proceed. Such insights are crucial for manipulating these compounds for desired outcomes in synthetic chemistry (Z. Neiman & F. Bergmann, 1965).

Physical Properties Analysis

The physical properties of 6-Ethylmercaptopurine, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. While specific studies on 6-Ethylmercaptopurine were not identified, analogous compounds such as 6-Mercaptopurine have been extensively studied to understand their behavior under different conditions, providing a basis for predicting the physical properties of 6-Ethylmercaptopurine.

Chemical Properties Analysis

The chemical properties of 6-Ethylmercaptopurine, including its reactivity, interaction with other molecules, and the nature of its chemical bonds, are foundational to its utility in research and application. Investigations into the chemical structures of thiopurine derivatives offer insights into their reactivity patterns and potential as intermediates in the synthesis of complex molecules (L. Gomes et al., 2016).

Scientific Research Applications

  • 6-MP is used in treating childhood acute lymphoblastic leukemia (ALL). Red blood cell metabolite concentrations of 6-MP, such as 6-thioguanine and 6-methylmercaptopurine nucleotides, are associated with drug response. Age and genotypes of enzymes like TPMT and ITPA influence 6-MP metabolism. High concentrations of 6-MP metabolites are linked with increased risk of hepatotoxicity (Adam de Beaumais et al., 2011).

  • During intravenous administration of high-dose 6-MP in ALL treatment, a major metabolite, 6-methylmercapto-8-hydroxypurine, is produced. This indicates an alternate catabolic pathway for high-dose 6-MP, apart from its conversion into thiouric acid (Keuzenkamp-Jansen et al., 1996).

  • 6-MP therapy in inflammatory bowel disease is mediated through its metabolites, 6-thioguanine and 6-methylmercaptopurine. These metabolite levels, along with TPMT genotyping, can help optimize therapeutic response and identify individuals at risk of drug-induced toxicity (Dubinsky et al., 2000).

  • A study aimed to analyze 6-MP and its metabolites in dried blood spots using ultra performance liquid chromatography-tandem mass spectrometry. This method supports therapeutic drug monitoring of 6-MP, crucial for optimizing treatment efficacy and safety (Supandi et al., 2018).

  • Research on hydrogen bonding in 6-Mercaptopurine and its interaction with its receptor, hypoxanthine-guanine phosphoribosyltransferase, provides insights into its mechanism as an anti-cancer inhibitor. This understanding is critical for developing effective cancer treatments (Habeeb et al., 2020).

Safety And Hazards

6-Ethylmercaptopurine is classified as a Category 2 carcinogen . It is suspected of causing cancer . Personal protective equipment, including chemical impermeable gloves, should be used when handling this substance . It should be stored locked up .

Relevant Papers A retrospective review of Mercaptopurine metabolism reveals a high rate of patients with suboptimal metabolites successfully corrected with Allopurinol . Another paper discusses the impact of 6-Mercaptopurine on inflammation-induced changes .

properties

IUPAC Name

6-ethylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLAIOQORFEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202521
Record name 6-Ethylthiopurine
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylmercaptopurine

CAS RN

5417-84-5
Record name 6-Ethylmercaptopurine
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Record name 6-Ethylthiopurine
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Record name 6-Ethylmercaptopurine
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Record name 6-Ethylthiopurine
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Record name 6-(Ethylthio)purine
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Record name 6-(ETHYLTHIO)PURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
DS Gibboney, BT French, DE Patrick… - Cancer chemotherapy and …, 1989 - Springer
… In this study, we compare the hypoxanthine analog 6-ethylmercaptopurine (e6Mp) with TG and MP for its ability to inhibit the growth of both wild-type and HGPRT-deficient HL-60 cells. …
Number of citations: 6 link.springer.com
BT French, DE Patrick, MR Grever… - Cancer chemotherapy and …, 1990 - Springer
… We have studied the effect of the purine analog 6-ethylmercaptopurine (e6MP) on the growth and induction of differentiation in both wild-type and HGPRTdeficient HL-60 cells. We have …
Number of citations: 6 link.springer.com
B Cetinkaya, I Gumrukcu, MF Lappert… - Journal of the …, 1980 - ACS Publications
… Ethanol, detected in earlier experiments in which 6-ethylmercaptopurine ribonucleoside was … with the slow alkaline decomposition of 6-ethylmercaptopurine ribonucleoside,2 are found …
Number of citations: 193 pubs.acs.org
R Trewyn… - 1987 - apps.dtic.mil
… 6-ethylmercaptopurine were both able to inhibit the growth and induce functional differentiation of HGPRT-deficient HL-60 cells, with 6-ethylmercaptopurine … , 6-ethylmercaptopurine had …
Number of citations: 0 apps.dtic.mil
DL Dipietro - Biochimica et Biophysica Acta (BBA)-Enzymology, 1971 - Elsevier
… Addition of 6-ethylmercaptopurine to the reaction mixture greatly stimulated the hydrolysis of p-nitrophenyl phosphate without further changing the pH curve. Purified enzyme IIl is …
Number of citations: 16 www.sciencedirect.com
P Cullis, S Kirkman, R Wolfenden - Journal of the American …, 1980 - ACS Publications
… Ethanol, detected in earlier experiments in which 6-ethylmercaptopurine ribonucleoside was … with the slow alkaline decomposition of 6-ethylmercaptopurine ribonucleoside,2 are found …
Number of citations: 1 pubs.acs.org
J Dubrawski, JC Kriege-Simondsen… - Journal of the American …, 1980 - ACS Publications
… Ethanol, detected in earlier experiments in which 6-ethylmercaptopurine ribonucleoside was … with the slow alkaline decomposition of 6-ethylmercaptopurine ribonucleoside,2 are found …
Number of citations: 66 pubs.acs.org
K MURAKAMI, S FUJIMOTO… - Chemical and …, 1986 - jstage.jst.go.jp
… L-(+)-Tartrate and sulfhydryl blocking agents are effective inhibitors of HMW and LMW acid phosphatases, respectively,2”’e’“C’e’f’ while 6ethylmercaptopurine is an activator of LMW …
Number of citations: 19 www.jstage.jst.go.jp
S FUJIMOTO, Y URATA, T NAKAGAWA… - The Journal of …, 1984 - academic.oup.com
… Our results have demonstrated that P-III is activated by adenine or 6-ethylmercaptopurine (Table VI), but neither P-II-1 nor 2 was affected by these compounds. The above findings also …
Number of citations: 32 academic.oup.com
K Yamashina-ku - jlc.jst.go.jp
… L-(+)-Tartrate and sulfhydryl blocking agents are effective inhibitors of HMW and LMW acid phosphatases, respectively,2"’e*"’3"”f‘ while 6ethylmercaptopurine is an activator of LMW …
Number of citations: 0 jlc.jst.go.jp

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